1-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)9-2-1-3-10(6-9)16-5-4-8(7-16)11(17)18/h1-3,6,8H,4-5,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIOUWDZWLZPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalyst Design
The enamide substrate undergoes hydrogenation at the C=C double bond, facilitated by a ruthenium complex. The chiral ligand dictates enantioselectivity, with (R)- or (S)-MeOBIPHEP derivatives achieving >90% enantiomeric excess (ee). For example, [Ru(OAc)₂((R)-MeOBIPHEP)] with triethylamine as an additive yielded 73.8% conversion and 98.6% ee.
Optimization of Reaction Conditions
Key parameters include:
-
Catalyst loading : 0.5–2 mol% relative to substrate.
-
Hydrogen pressure : 50–100 bar.
-
Additives : Triethylamine enhances conversion by neutralizing acidic byproducts.
Table 1 summarizes catalyst performance:
| Catalyst Ligand | Conversion (%) | ee (%) |
|---|---|---|
| (R)-3,5-iPr-MeOBIPHEP | 26.9 | 90.0 |
| (R)-MeOBIPHEP | 38.3 | 97.4 |
| (S)-3-Thienyl-MeOBIPHEP | 62.5 | 98.0 |
Cyclization of Amino Alcohol Intermediates
An alternative approach involves cyclizing amino alcohol precursors to form the pyrrolidine ring.
Stepwise Synthesis
-
Amination : 3-(Trifluoromethyl)aniline reacts with a γ-keto ester to form a secondary amine.
-
Reduction : The keto group is reduced to an alcohol using NaBH₄ or LiAlH₄.
-
Cyclization : Intramolecular nucleophilic substitution forms the pyrrolidine ring under acidic conditions.
This method avoids expensive catalysts but requires rigorous purification to isolate the desired stereoisomer.
Protecting Group Strategies
tert-Butoxycarbonyl (Boc) Protection
The amino group in intermediate stages is protected with Boc to prevent side reactions. Deprotection with trifluoroacetic acid (TFA) yields the free amine for subsequent carboxylation.
Esterification and Hydrolysis
The carboxylic acid is often synthesized via hydrolysis of a methyl ester intermediate. For example, methyl 1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate is saponified using NaOH in methanol/water (80°C, 12 h).
Stereochemical Control
Chiral Auxiliaries
(S)-Proline-derived catalysts induce the desired (3S) configuration during hydrogenation. The trifluoromethyl group’s electron-withdrawing nature stabilizes transition states, favoring high enantioselectivity.
Resolution Techniques
Racemic mixtures are resolved via diastereomeric salt formation with chiral acids (e.g., tartaric acid). However, this method is less efficient compared to asymmetric catalysis.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound is extensively researched for its potential therapeutic applications. It serves as an important intermediate in the synthesis of various pharmaceuticals targeting neurological disorders and cancer.
Anticancer Activity
Recent studies have shown that 1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid exhibits significant cytotoxic effects against cancer cell lines. For instance, it demonstrated an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, comparable to standard chemotherapeutics like doxorubicin. The mechanism involves apoptosis induction through increased caspase activity and cell cycle arrest at the G1 phase .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. Preliminary research indicates that it may activate Nrf2-regulated cytoprotective genes, reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .
Organic Synthesis
1-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it valuable in developing new synthetic pathways.
Synthesis of Thrombin Inhibitors
The compound is involved in the synthesis of ring-constrained boropeptide thrombin inhibitors, which are crucial for anticoagulation therapy. It plays a role in the Suzuki-Miyaura cross-coupling reaction, facilitating the formation of complex molecular structures necessary for drug development.
The biological activities of 1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines |
| Neuroprotective Effects | Potentially protects neuronal cells from oxidative stress |
| Antimicrobial Properties | Demonstrates activity against certain bacterial strains |
| Fluorinated Compound Research | Valuable for studying the effects of fluorination on biological activity |
Case Studies
Several case studies highlight the diverse applications of this compound:
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects on various cancer cell lines, confirming significant activity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics. Flow cytometry analysis revealed that the compound induces apoptosis through caspase activation.
Case Study 2: Neuroprotective Effects
In a study focusing on neuroprotection, the compound significantly reduced neuronal cell death induced by oxidative stress, linking its protective mechanism to Nrf2 pathway activation. This finding supports its potential use in therapies for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Positional Isomers: Meta vs. Para Substitution
A critical structural variation among analogs involves the position of the trifluoromethylphenyl group on the pyrrolidine ring.
Key Findings :
- The meta-substituted derivative (target compound) is more commonly reported in synthetic workflows, likely due to steric and electronic effects favoring meta substitution in aryl coupling reactions .
- Para-substituted analogs may exhibit altered binding affinities in biological systems due to differences in spatial arrangement .
Functional Group Modifications: Carboxylic Acid vs. Amide Derivatives
Replacing the carboxylic acid group with an amide significantly alters physicochemical properties.
Key Findings :
Proline and Piperidine Analogs
Modifications to the heterocyclic core (pyrrolidine vs. proline/piperidine) influence conformational flexibility.
Key Findings :
- Proline derivatives (e.g., trans-N-Boc-4-[4-(trifluoromethyl)benzyl]-L-proline) introduce chirality and rigidity, advantageous in peptide-based drug design .
- Piperidine analogs exhibit higher boiling points and altered hydrogen-bonding capacity due to the sulfonyl group, broadening applications in kinase inhibitors .
Substituent Variations on the Aromatic Ring
The nature of substituents on the phenyl ring modulates electronic and steric properties.
Biological Activity
1-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid, also known as 5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid, is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making it a significant focus in medicinal chemistry.
- Molecular Formula : C₁₂H₁₀F₃NO₃
- Molecular Weight : 273.21 g/mol
- CAS Number : 2357-26-8
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems. The following sections summarize key findings related to its pharmacological properties.
Antagonistic Activity
Research has indicated that compounds with similar structures exhibit antagonistic properties against certain receptors. For example, a related compound was identified as a selective antagonist for the RXFP3 receptor, which plays a role in appetite regulation and stress response. This compound demonstrated an IC50 value of approximately 5.74 μM, indicating moderate potency in blocking receptor activity .
Structure-Activity Relationship (SAR)
The introduction of the trifluoromethyl group significantly influences the biological activity of pyrrolidine derivatives. Studies show that variations in substituents on the phenyl ring can lead to enhanced efficacy and selectivity. For instance, modifications that retain the trifluoromethyl group while altering other parts of the molecule have been shown to improve binding affinity and biological activity .
Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of pyrrolidine derivatives, compounds similar to 1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid exhibited significant antibacterial activity against various strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, showcasing their potential as lead compounds for antibiotic development .
Study 2: Pharmacokinetics and Metabolism
A pharmacokinetic study highlighted how structural modifications impact the metabolic stability of pyrrolidine derivatives. The presence of the trifluoromethyl group was associated with improved metabolic profiles, which is critical for drug development .
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves coupling a trifluoromethyl-substituted phenyl group to a pyrrolidine scaffold. For example, intermediates like tert-butoxycarbonyl (Boc)-protected precursors are often used to stabilize reactive amine groups during synthesis . Characterization relies on ESIMS (Electrospray Ionization Mass Spectrometry) for molecular weight confirmation (e.g., ESIMS (M+1) m/z: 293.2) and HPLC purity assays (>95% purity thresholds). Unstable intermediates may require immediate use without further characterization, as noted in analogous protocols .
Q. How can researchers address solubility challenges for this compound in biological assays?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity, which may reduce aqueous solubility. Strategies include:
- Using co-solvents like DMSO (≤1% v/v) to maintain compound stability.
- Modifying the carboxylic acid group to its sodium salt for improved polar solubility.
- Referencing analogs (e.g., pyrazole-carboxylic acids) where solubility was enhanced via structural derivatization .
Q. What analytical techniques are critical for confirming the stereochemical purity of this compound?
- Methodological Answer : Chiral HPLC or SFC (Supercritical Fluid Chromatography) is essential for resolving enantiomers, especially given the pyrrolidine ring’s stereogenic centers. For example, (3S,4R)-configured analogs were validated using these methods in related studies . NMR (e.g., and ) can further confirm regioselectivity of trifluoromethyl substitution .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s biological activity, and what are the implications for structure-activity relationship (SAR) studies?
- Methodological Answer : The -CF₃ group is electron-withdrawing, enhancing metabolic stability and binding affinity to hydrophobic pockets in target proteins (e.g., mTOR kinase). SAR studies should:
- Compare activity of -CF₃ analogs with -CH₃ or -Cl substituents.
- Use molecular docking to map interactions with residues in autophagy-related proteins (e.g., ATG5 or LC3), as demonstrated in anti-proliferative studies .
Q. What experimental designs are recommended for evaluating this compound’s mechanism in autophagy induction?
- Methodological Answer :
- Western blotting to monitor LC3-II/LC3-I ratio (autophagy flux marker) and p70S6K phosphorylation (mTOR pathway inhibition) .
- Combine with lysosomal inhibitors (e.g., chloroquine) to distinguish between autophagy initiation and blockade.
- Validate findings using CRISPR/Cas9 knockout models of autophagy genes (e.g., ATG7) to confirm on-target effects .
Q. How should researchers resolve contradictions in cytotoxicity data across different cell lines?
- Methodological Answer :
- Perform dose-response assays (e.g., IC₅₀ profiling) in ≥3 cell lines (e.g., prostate cancer vs. non-cancerous cells).
- Control for off-target effects by testing analogs lacking the carboxylic acid moiety.
- Use transcriptomic profiling (RNA-seq) to identify cell line-specific resistance pathways, as seen in studies of related trifluoromethyl compounds .
Q. What strategies optimize in vivo pharmacokinetics for this compound?
- Methodological Answer :
- Prodrug derivatization : Esterify the carboxylic acid to improve oral bioavailability.
- Microsomal stability assays : Assess hepatic metabolism using CYP450 isoforms (e.g., CYP3A4).
- Reference pharmacokinetic data from structurally similar compounds, such as pyridine-carboxylic acids with extended half-lives due to fluorine substitution .
Data Analysis and Validation
Q. How can researchers validate the specificity of this compound’s interaction with mTOR/p70S6K pathways?
- Methodological Answer :
- Use kinase inhibition profiling (e.g., KINOMEscan) to rule out off-target kinase binding.
- Gene silencing (siRNA/shRNA) of mTOR or p70S6K to confirm pathway dependency in observed anti-proliferative effects.
- Cross-reference with published mTOR inhibitors (e.g., rapamycin) to benchmark potency .
Q. What computational tools are effective for predicting metabolite formation of this compound?
- Methodological Answer :
- In silico metabolism prediction (e.g., MetaSite or GLORYx) to identify likely oxidation or hydrolysis sites.
- Validate predictions with LC-MS/MS analysis of plasma samples from preclinical models.
- Prioritize metabolites retaining the trifluoromethyl-phenyl motif, as these may retain bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
